Prolyl 4-Hydroxylase Inhibitory Class Assignment and Structure–Activity Differentiation at the 6-Position
CAS 189359-10-2 belongs to a series of 3-hydroxyquinoline-2-carboxylic acid N-(carboxymethyl)amides disclosed as prolyl 4-hydroxylase inhibitors. The patent explicitly differentiates the 6-trifluoromethoxy analog (CAS 189359-10-2) from the 6-chloro analog (CAS 189359-08-8), the 6-(2-propyloxy) analog, and the 6-(2,2,3,3-tetrafluoropropyloxy) analog by claiming each as a separate compound of matter [1]. The 6-unsubstituted parent compound N-[(3-hydroxy-2-quinolinyl)carbonyl]glycine (HQCG, CAS 170689-51-7) has been independently characterized as a prolyl-4-hydroxylase inhibitor and 2-oxoglutarate-dependent nucleic acid demethylase inhibitor . The introduction of the –OCF₃ substituent at the 6-position is expected—based on its Hammett σₚ constant of +0.35 and Hansch π value of +1.04—to increase electron deficiency of the quinoline ring and enhance lipophilicity relative to the unsubstituted or 6-chloro (σₚ +0.23; π +0.71) analogs [2], although direct comparative enzyme inhibition data for this specific set of analogs remain absent from the publicly accessible patent literature.
Δσₚ +0.35 vs 6‑H; Δπ +1.04 vs 6‑H
| Evidence Dimension | Prolyl 4-hydroxylase inhibition (class assignment) and computed substituent physicochemical parameters |
|---|---|
| Target Compound Data | 6-OCF₃ substituent: Hammett σₚ = +0.35; Hansch π = +1.04 [2] |
| Comparator Or Baseline | 6-Cl analog: σₚ = +0.23, π = +0.71; 6-H (unsubstituted): σₚ = 0.00, π = 0.00 [2] |
| Quantified Difference | Δσₚ = +0.12 vs. 6-Cl; Δσₚ = +0.35 vs. 6-H; Δπ = +0.33 vs. 6-Cl; Δπ = +1.04 vs. 6-H |
| Conditions | Computed substituent constants; no direct comparative enzyme inhibition data available for the target compound in public domain patent or journal disclosures as of the search date. |
Why This Matters
The differentiated substituent electronic and lipophilic profiles predict non-interchangeable target binding and ADME behavior, justifying procurement of the specific 6-OCF₃ analog rather than assuming equivalence with the 6-Cl or unsubstituted analogs.
- [1] Weidmann K, Baringhaus K-H, Tschank G, Bickel M. Substituted quinoline-2-carboxamides, their preparation and their use as pharmaceuticals, and intermediates. U.S. Patent 5,719,164. Filed July 3, 1996, issued February 17, 1998. Assignee: Hoechst Aktiengesellschaft. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. Hammett σₚ and Hansch π values for –OCF₃, –Cl, and –H substituents. View Source
